exact mass and molecular weight of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
exact mass and molecular weight of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Number
In the landscape of pharmaceutical research and chemical synthesis, the identity and purity of a compound are paramount. For a molecule such as 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (CAS: 1092280-03-9), a critical starting point for characterization is its mass.[1] However, the term "mass" is often used interchangeably for two distinct and crucial values: Molecular Weight (or average mass) and Exact Mass (or monoisotopic mass). Understanding the distinction, the theoretical basis, and the experimental determination of these values is fundamental for unambiguous molecular identification, structural elucidation, and meeting the stringent requirements of regulatory submissions.
This guide provides a comprehensive overview of these concepts, focusing on 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine, with the molecular formula C₁₃H₁₉FN₂ .[2] We will delve into the theoretical calculations, present a detailed protocol for experimental verification using high-resolution mass spectrometry (HRMS), and discuss the interpretation of the resulting data.
Part 1: Theoretical Mass Determination
The difference between molecular weight and exact mass arises from the natural existence of isotopes for many elements.
Molecular Weight (Average Mass)
Molecular weight is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[3] This is the value used for stoichiometric calculations in bulk chemistry, for example, when preparing solutions of a specific molarity. It is calculated using the standard atomic weights of the elements, which are themselves weighted averages based on isotopic abundance.
Calculation for C₁₃H₁₉FN₂:
To calculate the molecular weight, we use the atomic weights from the IUPAC Periodic Table.
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 19 | 1.008 | 19.152 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 222.307 |
The calculated molecular weight is approximately 222.31 g/mol , which aligns with values found in several chemical supplier databases.[4]
Exact Mass (Monoisotopic Mass)
In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element.[5] This value is of paramount importance in mass spectrometry, where instruments can resolve ions differing by the mass of a single neutron. High-resolution mass spectrometers measure the exact mass of a specific ionic species, providing a highly precise and characteristic identifier for a molecule.
Calculation for C₁₃H₁₉FN₂:
For this calculation, we use the masses of the most abundant isotopes.[6]
| Element | Isotope | Quantity | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 13 | 12.000000 | 156.000000 |
| Hydrogen | ¹H | 19 | 1.007825 | 19.148675 |
| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Total | 222.153226 |
The theoretical exact mass is 222.1532 Da . This is the value we aim to verify experimentally.
Part 2: Experimental Verification by High-Resolution Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for measuring the mass-to-charge ratio (m/z) of ions, from which the exact molecular mass can be determined.[7] For small molecules, techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer provide the necessary resolution and mass accuracy.[8]
Experimental Workflow
The process of determining the exact mass involves several critical steps, from sample preparation to data analysis. The logical flow ensures the integrity and accuracy of the final result.
Caption: High-Resolution Mass Spectrometry workflow for exact mass determination.
Detailed Experimental Protocol
This protocol describes a general procedure for determining the exact mass of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine using an ESI-TOF mass spectrometer.
Trustworthiness through Self-Validation: The protocol's integrity is maintained by the use of a calibrant. The mass accuracy of the calibrant ions validates the instrument's performance, and the subsequent calculation of the parts-per-million (ppm) error for the analyte provides a quantitative measure of confidence in the result. An accepted mass accuracy of <5 ppm is standard for publication and regulatory purposes.[9]
Materials and Reagents:
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1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine (purity >95%)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
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LC-MS grade Formic Acid (FA)
-
Appropriate internal or external calibrant solution for positive ion mode (e.g., a mixture of known compounds covering the desired mass range)
Instrumentation:
-
A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, capable of <5 ppm mass accuracy.
-
An electrospray ionization (ESI) source.
-
Microsyringe or infusion pump for direct sample introduction.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in ACN.
-
Perform a serial dilution from the stock solution to create a working solution of approximately 1-10 µg/mL in 50:50 ACN:Water with 0.1% FA. The acid facilitates protonation for positive ion mode detection.
-
-
Instrument Calibration:
-
Rationale: Instrument calibration is crucial to correct for any drift in the mass analyzer's electronics or environmental conditions.[9]
-
Procedure: Calibrate the mass spectrometer according to the manufacturer's guidelines using the specified calibrant solution. This creates a calibration curve that the instrument software uses to assign accurate masses to detected ions. For the highest accuracy, an internal calibrant (lock mass) can be co-infused with the sample to provide real-time mass correction.
-
-
Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Infuse the working solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Set the mass analyzer to scan a relevant range, for example, m/z 100-500.
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Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality averaged spectrum with good signal-to-noise ratio.
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Data Analysis and Interpretation
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Identify the Molecular Ion: In the acquired spectrum, locate the peak corresponding to the protonated molecule, [M+H]⁺. Given the calculated exact mass of the neutral molecule (M) is 222.1532 Da, the [M+H]⁺ ion should appear at an m/z of 223.1610 .
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m/z = (Mass of M + Mass of H⁺) / charge (z)
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m/z = (222.153226 + 1.007825) / 1 = 223.161051
-
-
Calculate Mass Accuracy (ppm Error): The performance of the analysis is quantified by the ppm error, which measures the deviation of the observed mass from the theoretical mass.
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Formula: ppm Error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] * 1,000,000
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Example: If the instrument measures the [M+H]⁺ ion at m/z 223.1608, the ppm error would be: [ (223.1608 - 223.161051) / 223.161051 ] * 1,000,000 = -1.12 ppm
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This low ppm error confirms the elemental composition of the ion with high confidence.
-
-
Isotopic Pattern Confirmation: The high-resolution spectrum should also resolve the isotopic peaks. The relative intensity of the M+1 peak (containing one ¹³C atom) versus the M peak (containing only ¹²C) can be predicted and compared to the experimental data. For C₁₃H₁₉FN₂, the probability of incorporating a ¹³C atom provides a secondary confirmation of the elemental formula.
Caption: Logic diagram for validating an elemental formula using isotopic patterns.
Part 3: Summary of Mass Data and Safety
Quantitative Data Summary
The table below summarizes the key mass values for 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine.
| Parameter | Value | Source / Method |
| Molecular Formula | C₁₃H₁₉FN₂ | Confirmed[2] |
| Molecular Weight (Average) | 222.31 g/mol | Calculation |
| Exact Mass (Monoisotopic) | 222.1532 Da | Calculation |
| Expected [M+H]⁺ Ion | 223.1610 m/z | Calculation |
| Experimental [M+H]⁺ Ion | To be determined | High-Resolution MS |
| Mass Accuracy | To be calculated | High-Resolution MS |
Safety and Handling Precautions
As a substituted aromatic diamine, 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine requires careful handling.
-
Hazard Identification: This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). It causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
For drug development professionals and researchers, precision in molecular characterization is non-negotiable. The molecular weight (222.31 g/mol ) of 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine is essential for bulk chemical handling, while its exact mass (222.1532 Da) is a precise molecular signature. The experimental verification of this exact mass to within a few parts-per-million using high-resolution mass spectrometry provides the highest level of confidence in the compound's identity and elemental composition, a foundational step in any rigorous scientific investigation.
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Appchem. (n.d.). N1-cyclohexyl-2-fluoro-N1-methylbenzene-1,4-diamine. Retrieved from [Link]
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Thoreauchem. (n.d.). 1-N-cyclohexyl-2-fluoro-1-N-methylbenzene-1,4-diamine-1092280-03-9. Retrieved from [Link]
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